4-Bromo-3-(methoxymethoxy)benzoic acid
Description
Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
4-bromo-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
AJFMLXATYWWZJD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Bromo-3-(methoxymethoxy)benzoic Acid
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the hydroxyl group on 3-hydroxybenzoic acid as a methoxymethoxy (MOM) ether to prevent unwanted reactions during bromination.
- Selective bromination at the 4-position of the aromatic ring.
- Isolation and purification of the brominated product.
Bromination of the Aromatic Ring
The key step is the selective bromination at the 4-position of the methoxymethoxy-protected 3-hydroxybenzoic acid derivative.
Bromination Conditions
- Bromination is performed using bromine or N-bromosuccinimide as the brominating agent.
- The reaction is conducted in a suitable solvent such as glacial acetic acid or chlorobenzene.
- Ferric chloride (FeCl3) can be used as a catalyst to facilitate the electrophilic aromatic substitution.
- Temperature control is critical, typically maintained between 20°C and reflux temperature (~78°C).
- The bromine is added dropwise over a period of 1 to 5 hours, followed by continued reaction for several hours to ensure completion.
Example Procedure
One documented method for a related compound (3-bromo-4-methoxybenzoic acid) involves:
- Dissolving p-methoxybenzoic acid in glacial acetic acid.
- Heating to 60°C with stirring.
- Adding a catalytic amount of FeCl3.
- Adding bromine diluted in glacial acetic acid dropwise over 2 hours at 20-60°C.
- Continuing the reaction for 10 hours at 60°C.
- Raising the temperature to reflux (78°C) and maintaining for 5 hours.
- Cooling, filtering, washing, and drying to obtain the brominated product as crystals.
This method, with adaptation for the methoxymethoxy protecting group, is applicable for preparing this compound.
Alternative Bromination Approaches
Photochemical bromination using N-bromosuccinimide in chlorobenzene or certain esters under light irradiation at low temperatures (-10 to 120°C) has been reported for related benzoic esters. This method avoids the use of toxic solvents like carbon tetrachloride and achieves high selectivity for side-chain bromination but may be adapted for aromatic ring bromination under controlled conditions.
Purification and Characterization
- The crude product is typically filtered and washed with water or suitable solvents.
- Vacuum drying at moderate temperatures (~75°C) yields the purified compound.
- Characterization is performed using mass spectrometry (confirming molecular weight), nuclear magnetic resonance (NMR), and crystallography.
- Crystallographic studies confirm the molecular structure and conformation of the methoxymethoxy side chain and bromine substitution.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Hydroxyl protection | Chloromethyl methyl ether or similar | Room temp or reflux | Variable | Forms methoxymethoxy protecting group |
| Bromination | Bromine or N-bromosuccinimide, FeCl3 catalyst | 20-60°C, then reflux | 1-5 h addition + 10-15 h reaction | Glacial acetic acid or chlorobenzene solvent |
| Work-up | Filtration, washing with water | Room temp | Until dry | Vacuum drying at ~75°C |
| Characterization | Mass spectrometry, NMR, X-ray crystallography | - | - | Confirms structure and purity |
Research Findings and Analysis
- The selective bromination at the 4-position is achieved with high yield and minimal substitution at other positions due to the directing effect of the methoxymethoxy group and controlled reaction conditions.
- The methoxymethoxy side chain adopts a non-fully extended conformation, with torsion angles around 65-75°, influencing the compound’s crystal packing and reactivity.
- Density functional theory studies at the B3LYP/6-311++G(d,p) level have provided insight into the electronic structure, reactivity descriptors, and vibrational properties of this compound, supporting the experimental findings and suggesting solvent effects on reactivity.
- The crystal structure reveals hydrogen bonding and π-π interactions that stabilize the molecular arrangement, important for understanding the compound’s physical properties and potential applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acids.
Scientific Research Applications
4-Bromo-3-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives
- Substituent Effects : The methoxymethoxy group in the target compound introduces steric bulk and electronic effects distinct from simpler substituents like –OCH₃ or –CH₃. This influences crystallization behavior; for example, the methyl ester analog (C₁₀H₁₁BrO₄) forms C(5) chains via C–H⋯O bonds, whereas the carboxylic acid derivative (C₉H₉BrO₄) forms dimeric R₂²(8) motifs .
- Crystallography : The target compound’s triclinic crystal system (space group P1) contrasts with the orthorhombic system (space group Pbca) of its methyl ester counterpart .
Electronic and Reactivity Properties
Table 2: Electronic Properties and Reactivity Descriptors
- Reactivity : The target compound’s carboxyl group and bromine atom are primary sites for electrophilic/nucleophilic interactions. The methoxymethoxy group enhances electron density on the aromatic ring, as evidenced by reduced dihedral angles (6.6–9.1°) between the benzene ring and –COO– group compared to its ester analog (14.5°) .
- Solvent Effects : Solvation reduces the HOMO-LUMO gap (4.46 eV → 3.98 eV in water) and increases electrophilicity, altering reaction pathways .
Pharmacological and Physicochemical Behavior
- Bioactivity: Ester derivatives of brominated benzoic acids exhibit antitumor, antimicrobial, and anti-inflammatory activities .
- Extraction and Solubility : Benzoic acid derivatives with electron-withdrawing groups (e.g., –Br) exhibit higher distribution coefficients in membrane phases, enhancing extraction efficiency compared to acetic acid .
Toxicity Considerations
Quantitative structure-toxicity relationship (QSTR) models indicate that bromine and methoxy substituents influence acute toxicity (LD₅₀) in mice . However, specific data for the target compound requires further study.
Q & A
Q. What are the key structural features of 4-bromo-3-(methoxymethoxy)benzoic acid, and how do computational results compare to experimental data?
The molecule exhibits a planar benzoic acid core with a bromine atom at the 4-position and a methoxymethoxy group at the 3-position. Bond lengths (e.g., C-Br: ~1.89 Å) and angles (e.g., O-C-O in the carboxyl group: ~123°) were calculated using B3LYP/6-311++G(d,p) DFT methods, showing <2% deviation from X-ray crystallography data . Discrepancies arise due to solvent effects and crystal packing forces in experimental measurements .
Q. How can vibrational modes of this compound be experimentally validated?
Infrared (IR) and Raman spectroscopy are used to validate vibrational modes (e.g., O-H stretching at ~3500 cm⁻¹, C=O stretching at ~1700 cm⁻¹). DFT-predicted vibrational frequencies align closely with experimental data, with adjustments made for anharmonicity and solvent interactions. Potential energy distribution (PED) analysis identifies contributions from specific bond motions .
Q. What synthetic routes are reported for this compound?
The title compound is synthesized via bromination and methoxymethyl protection of 3-hydroxybenzoic acid derivatives. Murthy et al. (cited in ) describe crystallization from ethanol, yielding monoclinic crystals. Key steps include protecting the hydroxyl group with methoxymethyl chloride and subsequent bromination .
Q. How does the HOMO-LUMO gap influence reactivity?
The HOMO-LUMO gap (4.46 eV) indicates moderate kinetic stability. A smaller gap (due to electron-withdrawing groups) enhances polarizability, as seen in the high hyperpolarizability (9.74 × 10⁻³⁰ esu), making it suitable for non-linear optical (NLO) applications. The HOMO is localized on the carboxyl group, favoring electrophilic attacks .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for bioactive ester derivatives (e.g., antitumor, antiviral agents) and a model for studying solvent effects on reactivity. Its NLO properties are explored in materials science .
Advanced Research Questions
Q. How can contradictions between computational and experimental bond parameters be resolved?
Discrepancies in bond lengths/angles (e.g., C-O in methoxymethoxy groups) arise from solvation and basis set limitations. Hybrid methods like CAM-B3LYP or inclusion of dispersion corrections (e.g., D3-BJ) improve accuracy. Experimental validation via X-ray crystallography or neutron diffraction is critical .
Q. How does solvation alter reactivity descriptors like Fukui functions?
Using the Polarizable Continuum Model (PCM), solvation reduces electrophilicity by stabilizing charges. For example, the Fukui function (f⁻) at C11 decreases by 15% in water, shifting preferred nucleophilic attack sites. Solvent polarity also modulates frontier orbital energies .
Q. What methodological approaches confirm its non-linear optical (NLO) properties?
Hyperpolarizability (β) is calculated via DFT-derived dipole moments (μ = 4.0955 Debye) and polarizability (α = 2.19 × 10⁻²³ esu). Experimental validation uses electric-field-induced second-harmonic generation (EFISHG). The β value is 50× higher than urea, confirming strong NLO activity .
Q. How do Fukui functions and MESP maps predict reactive sites?
Condensed Fukui functions identify C11 as the most electrophilic site (f⁺ = 0.12) and C10 as nucleophilic (f⁻ = 0.08). Molecular electrostatic potential (MESP) maps show negative potential near carboxyl oxygen (electrophilic) and positive potential on methoxymethoxy hydrogens. These align with regioselectivity in esterification reactions .
Q. What strategies optimize thermodynamic stability for high-temperature applications?
Thermodynamic parameters (ΔH = −382 kJ/mol, ΔG = −355 kJ/mol) derived from DFT predict stability up to 200°C. Stabilization involves substituting electron-donating groups to reduce entropy loss during decomposition. Thermal gravimetric analysis (TGA) validates computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
